REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH:5]1([C:8]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)O)[CH2:7][CH2:6]1>>[Cl:3][CH2:7][CH2:6][CH:5]=[C:8]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
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Name
|
|
Quantity
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8.9 mL
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Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
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Type
|
CUSTOM
|
Details
|
the mixture is stirred until gas evolution ceases
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
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Details
|
Vacuum distillation
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Name
|
|
Type
|
product
|
Smiles
|
ClCCC=C(C1=CC=CC=C1)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |